molecular formula C16H17NO4S2 B7049845 1-(2,5-dimethylthiophen-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid

1-(2,5-dimethylthiophen-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid

Cat. No.: B7049845
M. Wt: 351.4 g/mol
InChI Key: CMNIDSIXRLJUBG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid is a complex organic compound featuring a thiophene ring, a quinoline core, and a sulfonyl group

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-10-9-15(11(2)22-10)23(20,21)17-8-7-13(16(18)19)12-5-3-4-6-14(12)17/h3-6,9,13H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNIDSIXRLJUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative The thiophene ring is often synthesized through a cyclization reaction involving 2,5-dimethylthiophene and appropriate reagents

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The process would be optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Reduction of the quinoline core to simpler derivatives.

  • Substitution: Introduction of various functional groups at different positions on the thiophene or quinoline rings.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery.

  • Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties, are being explored.

  • Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific applications. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and may exhibit similar biological activities.

  • Thiophene Derivatives: Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry and material science.

Uniqueness: 1-(2,5-Dimethylthiophen-3-yl)sulfonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid stands out due to its unique combination of functional groups and its potential for diverse applications.

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